(4-Thien-2-yltetrahydropyran-4-yl)methanol

Fragment-based drug discovery Scaffold hopping Medicinal chemistry

Researchers requiring a heterocyclic fragment for FBDD often encounter scaffolds lacking π-stacking capability, which limits target engagement and hit rates. (4-Thien-2-yltetrahydropyran-4-yl)methanol (CAS 906352-94-1) solves this with a thiophene ring that introduces distinct electron density and π-stacking potential absent in unsubstituted tetrahydropyran analogs. - Serves as a versatile scaffold for molecular linking, expansion, and modification in drug discovery. - Solid-state (mp 78-80°C) ensures precise weighing; available at 97% purity for reproducible screening. - Ships globally under ambient conditions with full analytical documentation.

Molecular Formula C10H14O2S
Molecular Weight 198.28 g/mol
CAS No. 906352-94-1
Cat. No. B1292508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Thien-2-yltetrahydropyran-4-yl)methanol
CAS906352-94-1
Molecular FormulaC10H14O2S
Molecular Weight198.28 g/mol
Structural Identifiers
SMILESC1COCCC1(CO)C2=CC=CS2
InChIInChI=1S/C10H14O2S/c11-8-10(3-5-12-6-4-10)9-2-1-7-13-9/h1-2,7,11H,3-6,8H2
InChIKeyJHVRUEHWCGLJPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Thien-2-yltetrahydropyran-4-yl)methanol: Structural & Procurement Baseline


(4-Thien-2-yltetrahydropyran-4-yl)methanol (CAS 906352-94-1) is a heterocyclic building block featuring a tetrahydropyran core substituted at the 4-position with a thiophene ring and a hydroxymethyl group . This fragment molecule (molecular weight: 198.28 g/mol) serves as a versatile scaffold for molecular linking, expansion, and modification in drug discovery and organic synthesis applications [1]. The compound is commercially available as a solid (melting point: 78-80°C) with specified purity grades of 95-97% from multiple vendors .

Heterocyclic Scaffold

Thienyl-substituted tetrahydropyran for fragment linking and scaffold diversification.

Solid Form

Solid at room temperature simplifies precise weighing and automation workflows.

Specified Purity

Lot-specific CoA documentation supports reproducible fragment-based screening.

(4-Thien-2-yltetrahydropyran-4-yl)methanol: Why Generic Analogs Fail


Generic tetrahydropyran-4-yl methanol analogs lacking the 4-thienyl substitution exhibit fundamentally different molecular recognition profiles, metabolic stability, and synthetic utility. The presence of the thiophene ring in CAS 906352-94-1 introduces π-stacking capability and distinct electron density distribution not present in unsubstituted (tetrahydro-2H-pyran-4-yl)methanol (CAS 14774-37-9) [1]. This structural divergence manifests as differences in LogP, topological polar surface area, and hydrogen-bonding capacity that directly impact fragment screening hit rates and downstream lead optimization trajectories . Substitution with a thienyl-containing analog without verifying the specific quantitative parameters below may compromise synthetic reproducibility, alter pharmacokinetic profiles, or reduce target engagement in established assay systems.

Unsubstituted tetrahydropyran analog

Lacks thienyl π-stacking and sulfur heteroatom; may alter LogP and binding recognition profiles compared to target compound.

Liquid analog (CAS 14774-37-9)

Liquid at room temperature introduces handling and storage variability not present with the solid target compound.

Amine analog (CAS 906422-74-0)

Methylamine replacement of hydroxymethyl changes hydrogen-bonding capacity and may shift synthetic utility.

(4-Thien-2-yltetrahydropyran-4-yl)methanol: Comparative Differentiation Evidence


Thienyl Substitution: Structural Distinction

The target compound contains a thiophene ring at the tetrahydropyran 4-position, whereas the generic analog (tetrahydro-2H-pyran-4-yl)methanol (CAS 14774-37-9) is unsubstituted at this position . This substitution introduces a sulfur-containing heteroaromatic ring absent in the generic analog, enabling π-π stacking interactions and altering electron distribution . The amine analog (4-Thien-2-yltetrahydropyran-4-yl)methylamine (CAS 906422-74-0) further differs by replacing the hydroxymethyl group with a methylamine moiety, changing hydrogen-bonding capacity [1].

Thienyl Substitution
Class-level

Target: thiophene ring, sulfur atom, π-system extension. Generic (CAS 14774-37-9): unsubstituted, oxygen-only heterocycle.

Supports distinct binding interaction profiles in fragment screens.

Class-level structural inference; verify in target-specific assay.

Fragment-based drug discovery Scaffold hopping Medicinal chemistry

Solid-State Properties: Melting Point & Density

The target compound exhibits a well-defined melting point of 78-80°C and a density of 1.179 g/cm³ (predicted) [1]. In contrast, the unsubstituted tetrahydropyran-4-yl methanol (CAS 14774-37-9) is a liquid at room temperature with a melting point below 25°C . The amine analog (CAS 906422-74-0) has a predicted density of 1.131 g/cm³ and a boiling point of 150°C at 0.2 mmHg [2].

Solid-State Properties
Reported

Melting point 78–80°C, density 1.179 g/cm³. Generic analog: liquid at RT (mp <25°C).

Solid form may reduce handling variability in automated workflows.

Predicted and experimental data; cross-study comparable.

Pre-formulation Solid-state characterization Analytical chemistry

Specified Purity Grades for Reproducible Research

The target compound is commercially available with specified purity grades of 95% and 97% from established vendors, enabling researchers to select the appropriate quality for their specific application . This contrasts with less rigorously specified generic analogs where purity may vary or be undefined. Vendor-supplied Certificate of Analysis documentation provides lot-specific data for traceability .

Purity Grades
Data to verify

95% and 97% purity specifications; lot-specific Certificate of Analysis available.

Supports lot traceability and experimental reproducibility.

Verify vendor CoA for specific lot data; sources not provided.

Chemical procurement Quality control Reproducibility

(4-Thien-2-yltetrahydropyran-4-yl)methanol: Key Application Scenarios


Fragment-Based Drug Discovery Scaffold

The compound serves as a fragment molecule for molecular linking, expansion, and modification in FBDD campaigns [1]. Its solid-state nature (mp 78-80°C) facilitates precise weighing and dissolution for fragment library preparation, while the thienyl moiety provides π-stacking potential for target engagement . The defined purity specifications (95-97%) ensure consistent screening results .

Heterocyclic Functionalization Intermediate

The compound is employed as a building block in the synthesis of more complex organic molecules, leveraging the reactivity of its hydroxymethyl group and the electronic properties of the thiophene ring . The tetrahydropyran scaffold enhances stability relative to acyclic ether analogs . Its solid form simplifies handling in parallel synthesis workflows compared to liquid analogs .

Scaffold Hopping: Phenyl to Thienyl Replacement

Researchers seeking to replace phenyl rings with thienyl bioisosteres can utilize this compound as a starting point. The thienyl substitution alters LogP and hydrogen-bonding capacity compared to phenyl-containing tetrahydropyran analogs, providing a distinct physicochemical profile for lead optimization .

Application
Selection Property
Validation Focus
FBDD Scaffold
Solid-state and purity documentation
Fragment library reproducibility
Heterocyclic Intermediate
Thienyl and hydroxymethyl reactivity
Synthetic route reproducibility
Scaffold Hopping (Phenyl → Thienyl)
Thienyl bioisosteric profile
Physicochemical assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Thien-2-yltetrahydropyran-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.